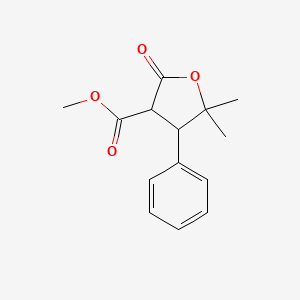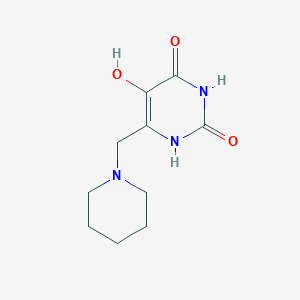
octan-2-yl N-(9H-xanthen-9-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-2-yl N-(9H-xanthen-9-yl)carbamate: is a chemical compound known for its unique structure and potential applications in various fields. It consists of an octan-2-yl group attached to a xanthen-9-yl carbamate moiety. This compound is of interest due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of octan-2-ol with 9H-xanthen-9-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octan-2-yl N-(9H-xanthen-9-yl)carbamate can undergo oxidation reactions, particularly at the octan-2-yl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may target the carbamate group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the xanthen-9-yl moiety, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups at the xanthen-9-yl moiety.
Applications De Recherche Scientifique
Chemistry: Octan-2-yl N-(9H-xanthen-9-yl)carbamate is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a potential therapeutic agent due to its bioactive properties.
Medicine: The compound’s potential medicinal applications include its use as a drug candidate for treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an additive in formulations requiring specific chemical properties.
Mécanisme D'action
The mechanism of action of octan-2-yl N-(9H-xanthen-9-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For example, it may activate or inhibit enzymes involved in oxidative stress responses, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Octan-2-yl palmitate: Similar in structure but differs in the ester linkage and fatty acid chain length.
Xanthen-9-yl carbamate derivatives: Compounds with variations in the alkyl group attached to the carbamate moiety.
Uniqueness: Octan-2-yl N-(9H-xanthen-9-yl)carbamate stands out due to its specific combination of the octan-2-yl group and xanthen-9-yl carbamate, which imparts unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
7473-60-1 |
|---|---|
Formule moléculaire |
C22H27NO3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
octan-2-yl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C22H27NO3/c1-3-4-5-6-11-16(2)25-22(24)23-21-17-12-7-9-14-19(17)26-20-15-10-8-13-18(20)21/h7-10,12-16,21H,3-6,11H2,1-2H3,(H,23,24) |
Clé InChI |
WJHKZQXSUBZUPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)


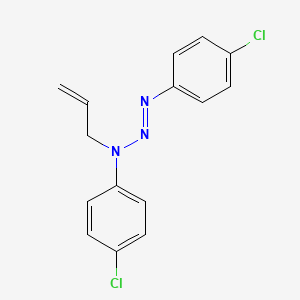
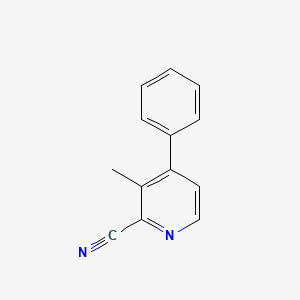
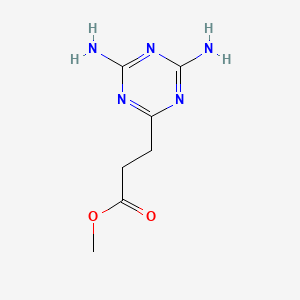
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
